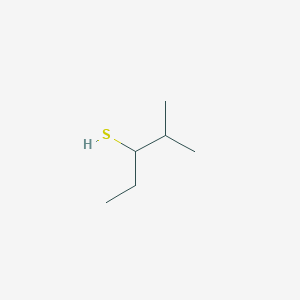
2-methylpentane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpentane-3-thiol is an organic compound with the molecular formula C6H14S. It is a type of thiol, which is characterized by the presence of a sulfhydryl (–SH) group. Thiols are known for their strong and often unpleasant odors. This compound is also known by its IUPAC name, 2-methyl-3-pentanethiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpentane-3-thiol typically involves the reaction of 2-methyl-3-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes, including the use of advanced catalysts and purification techniques to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, mild oxidation can convert two molecules of the thiol into a disulfide (RSSR).
Reduction: The compound can be reduced back to the thiol form from its oxidized disulfide state.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Various substituted thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C6H14S
- Molecular Weight: Approximately 118.24 g/mol
The compound features a thiol functional group (-SH), which is responsible for its distinctive properties and reactivity.
Scientific Research Applications
2-Methylpentane-3-thiol has several notable applications in scientific research:
1. Organic Synthesis:
- Building Block: It serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Reactions: The compound is utilized in various chemical reactions due to its nucleophilic nature, which allows it to react with electrophiles.
2. Biological Research:
- Role in Proteins: Thiols like this compound are crucial for forming disulfide bonds in proteins, which stabilize their structures.
- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for antimicrobial formulations. The mechanism involves disruption of cellular membranes due to interactions with essential proteins and enzymes.
3. Nanotechnology:
- Thiolated Nanoparticles: The compound is used in the synthesis of thiolated nanoparticles (NPs) that can enhance drug delivery systems. Thiols facilitate the binding of drugs to NPs and improve their bioavailability through mechanisms like disulfide bond formation, which can be cleaved in reducing environments typical of diseased tissues .
Industrial Applications
1. Flavoring Agents:
- Organoleptic Properties: this compound contributes to flavor formulations in the food industry, imparting a distinct meaty flavor profile that enhances processed foods.
2. Polymer Production:
- Chemical Intermediates: The compound is used as an intermediate in the production of polymers and agrochemicals, where its thiol group can participate in various polymerization reactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in The Analyst demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for various pathogens.
Case Study 2: Flavoring Agent Evaluation
In food science research, sensory evaluations showed that products containing this compound received positive consumer feedback due to its flavor-enhancing properties. This study highlights the compound's potential as a natural flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 2-methylpentane-3-thiol involves its ability to donate and accept electrons through its sulfhydryl group. This property makes it a key player in redox reactions. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins. The molecular targets and pathways involved include enzymes and proteins that participate in redox regulation and signaling .
Comparación Con Compuestos Similares
Methanethiol (CH3SH): A simpler thiol with a single carbon atom.
Ethanethiol (C2H5SH): A two-carbon thiol commonly used as an odorant.
Propane-1-thiol (C3H7SH): A three-carbon thiol with similar properties.
Uniqueness: 2-methylpentane-3-thiol is unique due to its branched structure, which can influence its reactivity and physical properties. Its specific odor profile also makes it valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
1639-04-9 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
2-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
NTRKGRUMBHBCAM-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C)S |
SMILES canónico |
CCC(C(C)C)S |
Sinónimos |
2-Methyl-3-pentanethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















